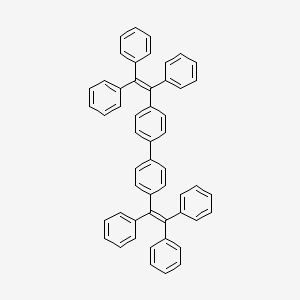

4,4'-Bis(1,2,2-triphenylvinyl)-1,1'-biphenyl

Beschreibung

Contextualization of BTPE within the Landscape of Aggregation-Induced Emission (AIE) Research

BTPE is a quintessential example of a luminogen exhibiting aggregation-induced emission (AIE). The AIE phenomenon is a counterintuitive photophysical effect where non-emissive or weakly emissive molecules in dilute solutions are induced to emit light strongly upon aggregation in the solid state or in poor solvents. This behavior is in stark contrast to the aggregation-caused quenching (ACQ) effect commonly observed in many traditional fluorescent dyes, where their emission intensity decreases or is quenched at high concentrations or in the solid state.

The AIE effect in molecules like BTPE is primarily attributed to the restriction of intramolecular rotation (RIR) mechanism. In dilute solutions, the multiple phenyl rings within the BTPE molecule can undergo active intramolecular rotations, which serve as non-radiative decay pathways for the excited state energy, thus leading to negligible fluorescence. However, in the aggregated state, these intramolecular rotations are physically hindered, blocking the non-radiative decay channels and forcing the excited molecules to release their energy via radiative pathways, resulting in strong light emission. ust.hk

BTPE, being composed of two tetraphenylethene (TPE) units linked by a biphenyl (B1667301) bridge, possesses numerous rotational phenyl groups, making it a highly efficient AIE luminogen. ust.hk This inherent characteristic positions BTPE as a model compound for studying the fundamentals of AIE and as a promising building block for the design of new functional materials.

Historical Perspectives and Foundational Discoveries of BTPE's Luminescent Properties

While the synthesis of BTPE was reported earlier, a seminal study in 2010 brought its remarkable luminescent properties to the forefront of materials science research. This foundational work systematically investigated the photophysical properties of BTPE and established it as a powerful AIE luminogen. ust.hk The researchers demonstrated that BTPE is virtually non-emissive in dilute tetrahydrofuran (B95107) (THF) solutions. However, upon the addition of a poor solvent like water, which induces molecular aggregation, a dramatic increase in fluorescence intensity is observed.

A key discovery was that BTPE exhibits exceptionally high fluorescence quantum yield in the aggregated state, reaching up to 100% in crystalline microfibers. ust.hkrsc.orgresearchgate.net This near-perfect emission efficiency in the solid state highlighted the immense potential of BTPE for applications where solid-state luminescence is crucial. The study also provided the first insights into its electroluminescent capabilities, fabricating organic light-emitting diodes (OLEDs) that utilized BTPE as the light-emitting layer and achieved a current efficiency of up to approximately 7.3 cd/A. rsc.orgresearchgate.net These initial findings laid the groundwork for the subsequent exploration of BTPE in various optoelectronic and sensing applications.

Overview of BTPE's Significance in Organic Optoelectronic and Molecular Sensing Paradigms

The unique AIE characteristics of BTPE have rendered it a highly significant material in the fields of organic optoelectronics and molecular sensing. Its high solid-state emission efficiency, good thermal stability, and excellent film-forming ability make it an attractive candidate for a variety of optoelectronic devices.

In organic optoelectronics , BTPE has been primarily investigated as an emitter in OLEDs. Its intrinsic blue emission, coupled with high quantum efficiency in the solid state, addresses a critical need for stable and efficient blue-emitting materials in full-color displays and solid-state lighting. Research has shown that BTPE can serve as both a bluish-green emitter and a host material in OLEDs. biocompare.com

In the realm of molecular sensing , the AIE properties of BTPE offer a powerful "turn-on" fluorescence mechanism. The fluorescence of BTPE can be modulated by external stimuli that influence its aggregation state. This principle can be harnessed to design chemosensors where the presence of a specific analyte triggers the aggregation of BTPE, leading to a readily detectable fluorescent signal. While many reported sensing applications utilize derivatives of BTPE to introduce specific recognition sites, the fundamental AIE-active core of BTPE is the key enabler for these sensing platforms. For instance, the concept has been applied in developing fluorescent probes for detecting various analytes and for bio-imaging applications.

The versatility and robust performance of BTPE continue to drive research into new and innovative applications, solidifying its position as a cornerstone molecule in the development of advanced functional organic materials.

Photophysical and Electroluminescent Properties of BTPE

| Property | Value | Reference |

| Fluorescence Quantum Yield (ΦF) in THF solution | ~0% | ust.hk |

| Fluorescence Quantum Yield (ΦF) in aggregate state (crystalline microfibers) | 100% | ust.hkrsc.orgresearchgate.net |

| Maximum Emission Wavelength (λem) in aggregates | ~488 nm (sky blue) | ust.hk |

| Maximum Electroluminescence Efficiency in OLEDs | ~7.3 cd/A | rsc.orgresearchgate.net |

Eigenschaften

IUPAC Name |

1-(1,2,2-triphenylethenyl)-4-[4-(1,2,2-triphenylethenyl)phenyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H38/c1-7-19-41(20-8-1)49(42-21-9-2-10-22-42)51(45-27-15-5-16-28-45)47-35-31-39(32-36-47)40-33-37-48(38-34-40)52(46-29-17-6-18-30-46)50(43-23-11-3-12-24-43)44-25-13-4-14-26-44/h1-38H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYYZYPOAOFTMPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C(=C(C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H38 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

662.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of Btpe Systems

Established Synthetic Routes for the BTPE Core Structure

The construction of the complex BTPE molecular framework is typically achieved through multi-step synthetic sequences that rely on modern cross-coupling reactions.

The synthesis of the BTPE core generally involves the strategic coupling of two key fragments: a biphenyl (B1667301) core and tetraphenylethylene (B103901) (TPE) moieties. A common retrosynthetic approach dissects the target molecule into a dihalogenated biphenyl and a TPE-boronic acid or ester derivative.

Precursor Synthesis:

Biphenyl Precursors: A common starting point is the synthesis of 4,4'-dibromobiphenyl (B48405). This can be prepared through various methods, including the direct bromination of biphenyl or coupling reactions of bromobenzene (B47551) derivatives.

Triphenylvinyl Precursors: The functionalized triphenylvinyl fragment, such as (1,2,2-triphenylvinyl)boronic acid, is another crucial precursor. A typical synthesis starts from bromotriphenylethene. This intermediate can be synthesized via the McMurry reaction of benzophenone (B1666685) and a substituted benzophenone, followed by bromination. The bromotriphenylethene is then converted to the corresponding boronic acid derivative via a lithium-halogen exchange followed by reaction with a trialkyl borate (B1201080) and subsequent acidic workup.

Mechanistic Pathways: The key bond-forming reactions in BTPE synthesis are typically carbon-carbon cross-coupling reactions. For instance, in a Suzuki coupling, the mechanism involves a catalytic cycle with a palladium catalyst. The cycle consists of three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with the organohalide (e.g., 4,4'-dibromobiphenyl) to form an organopalladium(II) complex.

Transmetalation: The organoboron compound (the TPE-boronic acid) transfers its organic group to the palladium complex, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product (BTPE), regenerating the palladium(0) catalyst, which can then re-enter the cycle.

Palladium-catalyzed cross-coupling reactions are the cornerstone of BTPE synthesis due to their high efficiency, functional group tolerance, and reliability. The Suzuki-Miyaura coupling is among the most frequently employed methods.

A typical reaction involves coupling 4,4'-dibromobiphenyl with two equivalents of a suitable triphenylvinyl-functionalized boronic acid or ester in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields.

Table 1: Representative Catalytic Systems for BTPE Synthesis

| Catalyst | Ligand | Base | Solvent | Typical Yield |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Triphenylphosphine (integral part of catalyst) | K₂CO₃ (aq) | Toluene/Ethanol | High |

| Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane/Water | Very High |

| Pd(OAc)₂ | PCy₃ | Na₂CO₃ | DMF | Moderate to High |

The synthesis of a related compound, 4-(1,2,2-triphenylvinyl)benzaldehyde, is achieved by reacting bromotriphenylethene and 4-formylphenylboronic acid using a Pd(PPh₃)₄ catalyst. chemicalbook.com This demonstrates the versatility of palladium catalysis in creating the core C-C bonds necessary for these structures.

Strategies for Functionalization and Structural Modification of BTPE Derivatives

The modification of the BTPE structure is crucial for fine-tuning its electronic and photophysical properties for specific applications.

The photophysical properties of BTPE derivatives, such as their emission wavelength and quantum yield, can be precisely controlled through rational molecular design. This involves the introduction of specific functional groups or structural motifs that alter the electronic nature of the molecule.

For example, introducing oligosilanyl linkages to the BTPE core has been shown to tune its electronic properties. researchgate.net This modification can lead to significant enhancements in emission efficiency. Derivatives BTPE-Si1, BTPE-Si3, and BTPE-Si4 exhibited quantum yields of 60%, 70%, and 60% respectively, which are substantial improvements. researchgate.net Furthermore, these modifications can shift the emission wavelengths; BTPE-Si1, BTPE-Si2, and BTPE-Si3 showed redshifted emission maxima, while BTPE-Si4 exhibited a deep-blue emission. researchgate.net This demonstrates how targeted structural changes can systematically alter the optical output.

Table 2: Photophysical Properties of Oligosilanyl-Bridged BTPE Derivatives

| Compound | Solid-State Emission Maxima (nm) | Quantum Yield (%) | CIE Coordinates |

|---|---|---|---|

| TPE | ~449 | - | - |

| BTPE-Si1 | ~479 | 60 | - |

| BTPE-Si2 | ~479 | - | - |

| BTPE-Si3 | ~479 | 70 | - |

| BTPE-Si4 | 457 | 60 | (0.14, 0.13) |

Data adapted from research on oligosilanyl-bridged BTPEs. researchgate.net

The incorporation of various functional groups onto the BTPE scaffold allows for the development of materials with diverse functionalities. This is often achieved by using functionalized precursors during the initial synthesis.

For instance, using a precursor like 4'-(1,2,2-triphenylvinyl)-[1,1'-biphenyl]-4-carbaldehyde (B8244316) allows for the introduction of a reactive aldehyde group. achemblock.com This aldehyde can then serve as a synthetic handle for a wide range of subsequent transformations, such as:

Knoevenagel Condensation: Reaction with active methylene (B1212753) compounds to extend the π-conjugated system.

Wittig Reaction: Conversion of the aldehyde to an alkene.

Reductive Amination: Formation of amines for further functionalization or for introducing biocompatible moieties.

Oxidation/Reduction: Conversion to carboxylic acids or alcohols, respectively.

These transformations enable the covalent attachment of various chemical entities, including polymers, biomolecules, or other chromophores, thereby creating advanced functional materials based on the BTPE core.

Advanced Purification and Spectroscopic Characterization Techniques in Synthetic Studies

Rigorous purification and characterization are essential to ensure the purity of the synthesized BTPE compounds and to confirm their chemical structures.

Purification Techniques:

Column Chromatography: Silica gel column chromatography is a standard and effective method for purifying crude BTPE products from starting materials, catalysts, and side products. chemicalbook.com

Recrystallization/Evaporation: Obtaining suitable crystals for analysis is often achieved by slow evaporation from a solvent/anti-solvent system, such as tetrahydrofuran (B95107)/methanol. nih.gov This method is also highly effective for purification.

Spectroscopic Characterization: A combination of spectroscopic techniques is used to elucidate the structure and confirm the identity of BTPE and its derivatives.

Table 3: Common Spectroscopic Characterization Methods for BTPE Systems

| Technique | Information Obtained | Example Data for a Related Compound (C₄₀H₃₀) nih.gov |

|---|---|---|

| ¹H NMR Spectroscopy | Provides information about the proton environment, confirming the arrangement of aromatic and vinyl protons. | δ 7.3 (s, 20H), 6.9—7.2 (m, 10 H) |

| ¹³C NMR Spectroscopy | Identifies all unique carbon atoms in the molecule, confirming the carbon skeleton. | - |

| Infrared (IR) Spectroscopy | Identifies characteristic functional groups and bond vibrations. | (KBr, cm⁻¹): 3020, 1597, 1494, 1441, 762, 697, 815 |

| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern, confirming the molecular formula. | - |

| X-ray Crystallography | Provides the exact three-dimensional molecular structure, including bond lengths and angles. | Monoclinic, a = 9.277 Å, b = 14.625 Å, c = 10.460 Å, β = 92.669° |

Supramolecular Organization, Self Assembly, and Morphological Control of Btpe Architectures

Directed Self-Assembly of BTPE Molecules

The photophysical properties of BTPE are profoundly influenced by its assembly into higher-order structures. The directed self-assembly of BTPE molecules from a disordered state in solution to ordered aggregates is a key process that unlocks its potent solid-state luminescence. This process can be controlled to produce a variety of nanostructures with distinct morphologies.

Formation of Crystalline Microfibers and Nanostructures

In dilute solutions of good solvents like tetrahydrofuran (B95107) (THF), BTPE molecules exist in a dispersed state and exhibit negligible fluorescence. This is due to the active intramolecular rotations of the multiple phenyl rings, which provide a non-radiative pathway for the decay of the excited state. However, upon the introduction of a poor solvent, such as water, the BTPE molecules begin to aggregate.

This aggregation is not random; rather, it is a directed self-assembly process that can lead to the formation of highly ordered, crystalline microfibers. These microstructures represent a thermodynamically stable state where the molecules are packed in a way that restricts intramolecular rotation, thus closing the non-radiative decay channels and activating the radiative pathway, leading to strong fluorescence. The formation of these crystalline fibers is a clear demonstration of the molecule's intrinsic ability to self-organize into well-defined, one-dimensional nanostructures.

Control of Morphological Features in Varied Solvato-Aggregates

The morphology of BTPE aggregates can be precisely controlled by manipulating the conditions of the self-assembly process, particularly the solvent environment. The solvent-vapor annealing (fuming) technique, for instance, has been shown to be an effective method for transforming the morphology of thin films. When a freshly prepared film of BTPE is exposed to the vapor of a solvent like dichloromethane (DCM), the molecules gain sufficient mobility to reorganize themselves. This process facilitates a transition from an amorphous state to a more ordered, crystalline state, often resulting in the formation of different morphological features such as nanorods or microfibers.

The choice of solvent and the composition of solvent mixtures are critical parameters. In THF/water mixtures, the morphology of the aggregates is dependent on the water fraction (ƒw). At lower water fractions, the aggregates may be more amorphous or consist of smaller nanoparticles. As the water fraction increases, the driving force for aggregation intensifies, promoting the formation of larger and more ordered structures, including the highly crystalline microfibers. This tunability allows for the production of BTPE architectures with tailored morphologies, which in turn influences their collective optical and electronic properties.

| Assembly Condition | Resulting Morphology | Key Influencing Factor |

| High water fraction (e.g., 90%) in THF/water | Crystalline microfibers, nanorods | High supersaturation and hydrophobicity driving ordered packing |

| Solvent Vapor Annealing (e.g., with DCM) | Crystalline nanostructures | Increased molecular mobility allowing rearrangement |

| Rapid precipitation | Amorphous nanoparticles | Kinetically trapped, disordered state due to fast aggregation |

Impact of Supramolecular Architecture on Luminescent Performance

The transition from individual molecules to supramolecular assemblies has a dramatic effect on the luminescent properties of BTPE. The specific arrangement of molecules within these architectures dictates the efficiency and nature of the light emission.

Enhanced Emission Characteristics in Ordered Aggregates

The AIE phenomenon in BTPE is a direct consequence of its supramolecular organization. In the aggregated state, the physical constraint imposed by neighboring molecules and intermolecular interactions, such as C–H···π interactions, rigidly locks the phenyl rings. This restriction of intramolecular rotation (RIR) is the fundamental mechanism behind the enhanced emission.

The degree of order within the aggregate plays a crucial role. While amorphous aggregates of BTPE show significant fluorescence enhancement compared to the solution state, the emission is maximized in highly ordered, crystalline structures. Crystalline microfibers of BTPE have been reported to exhibit fluorescence quantum yields approaching 100%, representing a near-perfect conversion of absorbed photons into emitted light. This remarkable efficiency underscores the importance of achieving a high degree of structural order in the solid state. The ordered packing not only maximizes the AIE effect but also leads to a blue-shift in the emission spectrum compared to the amorphous state, indicating a different packing arrangement that affects the excited state energy.

| BTPE State | Fluorescence Quantum Yield (ΦF) | Emission Characteristics |

| Dilute THF Solution | Near-zero | Non-emissive |

| Amorphous Aggregates | Moderate to High | Strong emission |

| Crystalline Microfibers | Approaching 100% | Extremely strong, blue-shifted emission |

Optical Waveguiding Phenomena in Anisotropic BTPE Assemblies

The formation of one-dimensional, anisotropic structures like crystalline microfibers and nanorods endows BTPE assemblies with unique optical properties, including the ability to function as active optical waveguides. When light is generated within or coupled into one end of these microstructures, it can be confined and guided along the length of the fiber, emerging as bright emission from the distal tips.

This waveguiding behavior is a result of the high refractive index of the organic crystal and the smooth morphology of the microfiber, which allows for total internal reflection of the emitted light at the crystal-air interface. The BTPE microfibers act as their own light sources and transmission media. The efficiency of this process can be quantified by the optical loss coefficient (α). Studies on similar AIE-active organic crystalline waveguides have demonstrated low optical loss, indicating that a significant portion of the generated light is successfully guided along the structure. This property makes BTPE microstructures promising candidates for use as fundamental components in miniaturized photonic circuits, such as optical interconnects and signal routers.

Advanced Characterization Techniques for BTPE Nanostructures and Assemblies

A comprehensive understanding of the relationship between the structure and properties of BTPE assemblies requires the use of advanced characterization techniques. These methods provide crucial information on the morphology, size distribution, and structural nature of the self-assembled architectures.

Scanning Electron Microscopy (SEM) is an indispensable tool for visualizing the morphology of BTPE assemblies. SEM provides high-resolution images of the surface topography of the nanostructures. It allows for the direct observation of the shape and dimensions of crystalline microfibers, nanorods, and other aggregates formed under different conditions. For example, SEM images can clearly distinguish between the well-defined, rod-like structures obtained through controlled self-assembly and the more irregular, globular morphologies of amorphous aggregates.

Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution of particles or aggregates in a suspension. For BTPE, DLS is particularly useful for monitoring the initial stages of aggregation in solvent/non-solvent mixtures. By measuring the fluctuations in scattered light intensity caused by the Brownian motion of the aggregates, DLS can provide the average hydrodynamic diameter and the polydispersity index (PDI) of the nanoaggregates formed in the early stages, before they precipitate into larger microstructures. This data is vital for understanding the kinetics and mechanism of the self-assembly process.

| Technique | Information Obtained | Application to BTPE |

| Scanning Electron Microscopy (SEM) | Surface morphology, shape, and size of solid structures. | Visualization of crystalline microfibers and nanorods; comparison of morphologies from different assembly conditions. |

| Dynamic Light Scattering (DLS) | Hydrodynamic diameter, size distribution, and polydispersity of aggregates in suspension. | Monitoring the initial formation and size of nanoaggregates in solvent mixtures; studying aggregation kinetics. |

| Transmission Electron Microscopy (TEM) | Internal structure and morphology at high resolution. | Imaging the fine details of nanostructures, including potential internal ordering or defects. |

| X-ray Diffraction (XRD) | Crystalline structure and packing arrangement. | Confirming the crystalline nature of self-assembled microfibers and determining molecular packing. |

| Fluorescence Microscopy | Visualization of light emission and waveguiding. | Observing the strong emission from aggregates and demonstrating optical waveguiding along microfibers. |

Compound Names

| Abbreviation | Full Chemical Name |

| BTPE | 4,4'-Bis(1,2,2-triphenylvinyl)-1,1'-biphenyl |

| TPE | Tetraphenylethene |

| THF | Tetrahydrofuran |

| DCM | Dichloromethane |

Theoretical and Computational Investigations of Btpe S Electronic Structure and Conformation

Quantum Chemical Calculations for Electronic Structure Elucidation

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule and predicting its reactivity and spectroscopic properties. For complex systems like BTPE, these methods allow for a detailed exploration of molecular orbitals, energy levels, and charge distributions that dictate its behavior in both isolated and aggregated states.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules like BTPE. mpg.denih.gov DFT methods are based on the principle that the ground-state energy of a many-electron system can be determined from its electron density, which is a function of only three spatial coordinates. nih.gov This approach offers a favorable balance between computational cost and accuracy, making it suitable for large molecules. mpg.de

In the context of BTPE and its derivatives, DFT calculations are employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms in the ground state.

Calculate Electronic Properties: Compute the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that influences the molecule's electronic absorption and emission properties.

Simulate Vibrational Spectra: Predict infrared and Raman spectra, which can be used to validate the calculated structure against experimental data. nih.gov

A study on a flexible derivative, 4-(1,2,2-triphenylvinyl)aniline salicylaldehyde hydrazone, utilized first-principles calculations to investigate the relationship between molecular packing and charge-transport parameters. nih.govnih.gov Such calculations revealed that crystal packing forces can enhance molecular rigidity and significantly decrease the internal reorganization energy—a key factor in charge transport. nih.govnih.gov For this derivative, the intrinsic electron mobility was predicted to be much higher than its hole mobility. nih.govnih.gov These findings provide a framework for understanding how intermolecular interactions in BTPE aggregates can influence its electronic properties.

DFT calculations typically employ various exchange-correlation functionals, such as B3LYP or PBE0, which approximate the complex interactions between electrons. nih.govuni-muenchen.de The choice of functional and basis set is crucial for obtaining accurate results that correlate well with experimental observations. rsc.org

Table 1: Representative Electronic Properties of a TPE Derivative Calculated via DFT This table presents hypothetical but representative data based on typical DFT results for TPE-like molecules to illustrate the output of such calculations.

| Property | Calculated Value (Gas Phase) | Calculated Value (Crystal Phase) |

|---|---|---|

| HOMO Energy | -5.85 eV | -5.70 eV |

| LUMO Energy | -2.10 eV | -2.35 eV |

| HOMO-LUMO Gap | 3.75 eV | 3.35 eV |

| Reorganization Energy (Hole) | 0.28 eV | 0.19 eV |

| Reorganization Energy (Electron) | 0.31 eV | 0.22 eV |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity. researchgate.net The MEP map illustrates regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). researchgate.net These maps are useful for identifying sites susceptible to electrophilic or nucleophilic attack and for understanding intermolecular interactions like hydrogen bonding and π-π stacking. For TPE derivatives, MEP analysis can help elucidate the nature of donor and acceptor moieties within the molecule, which is crucial for understanding charge transfer processes. researchgate.net

Charge transfer analysis investigates the redistribution of electron density upon electronic excitation or interaction with other molecules. In BTPE, which consists of a biphenyl (B1667301) core linking two triphenylvinyl units, intramolecular charge transfer (ICT) can occur between these different parts of the molecule. The nature of the HOMO and LUMO provides insight into this process. Typically for TPE derivatives, the HOMO is distributed across the entire π-conjugated framework, while the LUMO may be localized on specific moieties.

In a computational study of 4-(1,2,2-triphenylvinyl)aniline salicylaldehyde hydrazone, the HOMO was found to be located mainly on intra-ring C—C bonds, while the LUMO was also located on C—C bonds but aligned differently along the molecular axis. researchgate.net This distribution is critical for determining the efficiency of charge separation and transport. Upon excitation, an electron is promoted from the HOMO to the LUMO, leading to a change in the molecule's charge distribution and dipole moment. This excited state can then relax through various pathways, including fluorescence or non-radiative decay. Understanding the charge transfer character of the excited state is essential for explaining the photophysical behavior of BTPE.

Conformational Dynamics and Torsional Barriers of Biphenyl and Triphenylvinyl Moieties

The AIE phenomenon in BTPE is fundamentally linked to its conformational flexibility. magtech.com.cn In dilute solutions, the molecule is non-emissive because the absorbed energy is dissipated through non-radiative pathways involving intramolecular motions. The most significant of these motions are the rotations of the phenyl rings of the triphenylvinyl groups and the torsion around the single bond of the central biphenyl unit. researchgate.netnih.gov

The biphenyl moiety is not planar in its ground state due to steric hindrance between the ortho-hydrogens on the two phenyl rings. DFT calculations have been extensively benchmarked for predicting the torsional barriers of substituted biphenyls. rsc.org These studies show that functionals including corrections for dispersive interactions, such as B3LYP-D or B97-D, provide very accurate results relative to experimental values. rsc.org The torsional barrier in unsubstituted biphenyl is quite low, allowing for rapid rotation at room temperature.

Similarly, the four phenyl rings of the tetraphenylethylene (B103901) (TPE) core are arranged in a propeller-like conformation. nih.gov Upon photoexcitation, these rings can undergo low-frequency rotational motions, providing an efficient non-radiative decay channel that quenches fluorescence. researchgate.netrsc.org When BTPE molecules aggregate in the solid state or in poor solvents, these intramolecular rotations are physically restricted. This restriction of intramolecular rotation (RIR) blocks the non-radiative decay pathways, forcing the excited state to decay radiatively, thus "turning on" the fluorescence. researchgate.netresearchgate.net

The crystal structure of a closely related molecule, 4,4′-Bis(2,2-diphenylvinyl)-1,1′-biphenyl, provides specific data on the conformation in the solid state. In this structure, the phenyl rings of the diphenylvinyl groups are twisted relative to the central biphenyl unit, with dihedral angles of 51.98° and 67.58°. nih.gov This twisted, propeller-like shape prevents close π-π stacking in the solid state, which would otherwise lead to fluorescence quenching. nih.gov

Table 2: Dihedral Angles in a BTPE-related Crystal Structure Data sourced from the crystallographic information for 4,4′-Bis(2,2-diphenylvinyl)-1,1′-biphenyl. nih.gov

| Moieties | Dihedral Angle |

|---|---|

| Phenyl Ring 1 to Biphenyl Plane | 51.98 (8)° |

| Phenyl Ring 2 to Biphenyl Plane | 67.58 (8)° |

Computational Modeling of Aggregation Effects on Excited-State Properties

Computational modeling is essential for understanding how aggregation transforms BTPE from a non-emissive molecule into a highly efficient luminogen. researchgate.net The primary theoretical framework used to describe the excited states of molecular aggregates is Kasha's exciton theory. weitangligroup.com This model describes how the excited state of a monomer splits into a series of exciton states in an aggregate, depending on the geometric arrangement of the molecules.

H-aggregates: Typically formed by face-to-face (π-stacked) arrangements, leading to a blue-shift in absorption and suppressed fluorescence.

J-aggregates: Formed by head-to-tail arrangements, resulting in a red-shifted absorption and enhanced fluorescence.

Due to the propeller shape of BTPE, strong π-stacking is hindered, and its aggregation behavior does not fit neatly into the ideal H- or J-aggregate models. Instead, the dominant effect is the physical blocking of intramolecular rotations. researchgate.net

Computational models simulate this effect by comparing the properties of a single BTPE molecule with those of a dimer or a larger cluster. Methods like Time-Dependent DFT (TD-DFT) or multireference methods are used to calculate the energies of the ground and excited states. researchgate.net

Key computational findings for AIEgens like BTPE include:

Potential Energy Surfaces: Calculations of the excited-state potential energy surface for a single molecule show a barrierless or very low-barrier pathway along the rotational coordinates of the phenyl rings, leading to a conical intersection with the ground state and thus rapid non-radiative decay. nih.govacs.org

Restricted Geometries: When the calculations are repeated with the rotational coordinates fixed or constrained to mimic the aggregated state, the barrier to non-radiative decay increases significantly. This makes the radiative decay (fluorescence) pathway competitive, explaining the observed emission. rsc.org

Intermolecular Interactions: Modeling also accounts for intermolecular electronic coupling and charge transfer states within the aggregate, which can further modify the excited-state energies and decay dynamics. weitangligroup.com

Experimentally, BTPE demonstrates a remarkable AIE effect, with crystalline microfibers exhibiting a fluorescence quantum yield approaching 100%. researchgate.net Computational models support the RIR mechanism as the primary explanation for this dramatic increase in emission efficiency upon aggregation. researchgate.net

Predictive Modeling for Structure-Property Relationships in BTPE Analogues

A major goal of computational chemistry is to establish clear structure-property relationships that can guide the synthesis of new materials with desired characteristics. For BTPE analogues, this involves understanding how chemical modifications affect properties like emission color, quantum yield, and two-photon absorption cross-section.

Predictive modeling in this context relies on calculating a set of molecular descriptors for a series of related molecules and correlating them with experimentally measured properties. This approach allows researchers to screen potential candidate molecules computationally before undertaking laborious and expensive synthesis.

The process typically involves:

Designing a Library of Analogues: A series of virtual BTPE derivatives is created by adding different substituent groups (e.g., electron-donating or electron-withdrawing groups) at various positions on the phenyl rings.

Calculating Molecular Descriptors: For each analogue, DFT calculations are performed to obtain key electronic and structural descriptors, such as:

HOMO and LUMO energy levels

The HOMO-LUMO gap

Dipole moment

Torsional barriers for phenyl ring rotation

Excited-state properties from TD-DFT (e.g., transition energies, oscillator strengths)

Establishing Correlations: The calculated descriptors are plotted against experimental data (e.g., absorption/emission maxima, quantum yields) to identify trends. For example, substituting BTPE with electron-donating groups is expected to raise the HOMO energy level and lead to red-shifted emission, a trend that can be quantified through computation.

Developing Predictive Models: The identified correlations can be formalized into quantitative structure-property relationship (QSPR) models. These models, which can range from simple linear regressions to more complex machine learning algorithms, can then be used to predict the properties of new, unsynthesized analogues.

Studies on heterocyclic TPE analogues have shown how the replacement of phenyl rings with heteroaromatics can be used to tune solid-state emission properties, a finding rationalized by quantum chemical modeling. nih.gov Such computational studies are crucial for building the knowledge base required for the predictive design of next-generation AIE materials based on the BTPE scaffold.

Table of Compound Names

| Abbreviation/Common Name | Full Chemical Name |

| BTPE | 4,4'-Bis(1,2,2-triphenylvinyl)-1,1'-biphenyl |

| TPE | Tetraphenylethylene |

| TPE-4mM | 1,1,2,2-Tetrakis(4-methylphenyl)ethene |

| TPE-4oM | 1,1,2,2-Tetrakis(2-methylphenyl)ethene |

| TPE-diNH2 | Diamine substituted tetraphenylethylene |

| THTPE | Thiophene-substituted tetraphenylethylene |

| DFT | Density Functional Theory |

| MEP | Molecular Electrostatic Potential |

| HOMO | Highest Occupied Molecular Orbital |

| LUMO | Lowest Unoccupied Molecular Orbital |

| AIE | Aggregation-Induced Emission |

| RIR | Restriction of Intramolecular Rotation |

| QSPR | Quantitative Structure-Property Relationship |

| B3LYP | Becke, 3-parameter, Lee–Yang–Parr |

| PBE0 | Perdew–Burke–Ernzerhof (hybrid functional) |

| TD-DFT | Time-Dependent Density Functional Theory |

Future Research Trajectories and Broader Impact of Btpe and Aiegens

Development of Next-Generation BTPE Derivatives with Enhanced Functionality

The core structure of BTPE offers a versatile platform for chemical modification, enabling the synthesis of next-generation derivatives with tailored and enhanced functionalities. A key area of research focuses on introducing different functional groups to the BTPE backbone to fine-tune its electronic and photophysical properties.

One promising approach involves the introduction of oligosilanyl linkages to the BTPE core. These silicon-containing chains can subtly manipulate the photophysical properties of the luminogen through σ–π conjugation. Research has shown that such modifications can lead to enhanced aggregation-induced emission and luminescence efficiencies while largely retaining the original color of the chromophore. For instance, a series of novel bis-tetraphenylethenes (BTPEs) with oligosilanyl linkages, termed BTPE-Sin, have been synthesized and shown to be thermally stable with improved emission efficiencies.

The introduction of these oligosilanyl chains has also been found to increase the lipophilicity of the BTPE derivatives. This property is particularly advantageous for applications such as the visualization of latent fingerprints, where high affinity for organic residues is crucial for high-resolution imaging.

Table 1: Photophysical Properties of Oligosilanyl-Bridged BTPE Derivatives

| Compound | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF, %) |

| BTPE-Si1 | 330 | 485 | 60 |

| BTPE-Si2 | 332 | 488 | 55 |

| BTPE-Si3 | 335 | 490 | 70 |

| BTPE-Si4 | 336 | 492 | 60 |

Note: Data extracted from studies on oligosilanyl-bridged BTPE derivatives.

Future research will likely explore a wider range of functional groups and molecular architectures to further enhance properties such as quantum yield, charge carrier mobility, and environmental stability. The development of BTPE derivatives with tunable emission colors across the visible spectrum is another critical direction, which will broaden their applicability in full-color displays and multiplexed bio-imaging.

Integration of Advanced Computational Design for Predictive Materials Discovery

The traditional trial-and-error approach to materials discovery is time-consuming and resource-intensive. The integration of advanced computational design, particularly machine learning (ML) and artificial intelligence (AI), is set to revolutionize the discovery and optimization of AIEgens like BTPE. mdpi.comnih.gov These computational tools can accelerate the design-synthesis-testing cycle by predicting the properties of novel molecular structures before they are synthesized in the lab.

Machine learning models can be trained on existing databases of AIEgens to establish structure-property relationships. researchgate.net By analyzing vast datasets, these models can identify key molecular features that govern properties such as emission wavelength, quantum yield, and two-photon absorption cross-section. mdpi.comresearchgate.net This knowledge can then be used to screen virtual libraries of candidate molecules and identify promising BTPE derivatives with desired characteristics.

Key aspects of integrating computational design include:

High-Throughput Virtual Screening: AI-driven platforms can rapidly evaluate thousands of potential BTPE derivatives, prioritizing those with the highest probability of exhibiting superior performance.

Predictive Modeling of Photophysical Properties: Quantitative Structure-Property Relationship (QSPR) models can be developed to accurately predict the absorption and emission spectra, quantum yields, and other photophysical parameters of new BTPE analogues. nih.govnih.govchemrxiv.org

Inverse Design: Advanced algorithms can be employed to design novel BTPE structures from the desired properties, essentially working backward from the target application to the molecular blueprint.

While the application of these advanced computational tools specifically to BTPE is still an emerging area, the general success of ML in materials science strongly suggests its immense potential for accelerating the discovery of next-generation BTPE-based materials. nih.gov

Strategies for Improving Device Efficiency, Longevity, and Manufacturing Scalability

For BTPE and other AIEgens to be widely adopted in commercial applications such as organic light-emitting diodes (OLEDs), significant improvements in device efficiency, operational lifetime, and manufacturing scalability are essential.

Improving Device Efficiency and Longevity:

The external quantum efficiency (EQE) of OLEDs is a critical performance metric. Strategies to enhance the EQE of BTPE-based devices include optimizing the device architecture, improving charge balance, and enhancing light outcoupling. The use of host materials that facilitate efficient energy transfer to the BTPE emitter is a key area of investigation. Furthermore, understanding and mitigating degradation pathways are crucial for extending the operational lifetime of these devices. This involves designing more robust BTPE derivatives and encapsulating the devices to protect them from environmental factors like oxygen and moisture.

Enhancing Manufacturing Scalability:

The transition from laboratory-scale synthesis to large-scale industrial production presents a significant challenge. Developing cost-effective and scalable synthetic routes for BTPE and its derivatives is paramount. Traditional multi-step organic syntheses can be complex and generate significant waste. Future research will focus on developing more streamlined and environmentally friendly synthetic methods.

Furthermore, the fabrication of large-area, uniform thin films of BTPE is crucial for applications like displays and lighting. Solution-processing techniques, such as inkjet printing and roll-to-roll coating, offer the potential for low-cost and high-throughput manufacturing. Research into formulating BTPE-based "inks" with suitable viscosity, stability, and film-forming properties is a critical enabler for these scalable manufacturing processes. Several scalable synthesis methods for biphenyl (B1667301) derivatives, the core of BTPE, have been explored, including the Suzuki-Miyaura coupling reaction. nih.gov

Exploration of Multifunctional BTPE-Based Systems for Synergistic Applications

The unique properties of BTPE make it an ideal candidate for integration into multifunctional systems where it can perform multiple roles simultaneously, leading to synergistic effects. This involves combining BTPE with other materials to create hybrid systems with enhanced or novel functionalities.

One exciting avenue is the development of BTPE-based theranostic platforms. mdpi.comnih.gov In this concept, BTPE can act as both a diagnostic imaging agent, due to its strong fluorescence, and a therapeutic agent. For example, BTPE could be incorporated into nanoparticles that target cancer cells. Upon accumulation in the tumor, the fluorescence of BTPE would allow for precise imaging and diagnosis. Subsequently, the same molecule could be used for photodynamic therapy, where upon light irradiation, it generates reactive oxygen species to kill the cancer cells.

Another area of exploration is the incorporation of BTPE into polymer composites to create smart materials. The emission of BTPE is sensitive to its local environment, a property known as mechano-fluorochromism. This means that the color and intensity of its fluorescence can change in response to mechanical stress, strain, or damage. By embedding BTPE into a polymer matrix, it is possible to create materials that can visually report on their structural integrity, paving the way for self-sensing and damage-indicating coatings and components. The synergistic interaction between the BTPE luminogen and the polymer host can lead to materials with both excellent mechanical properties and built-in sensing capabilities. researchgate.netresearchgate.netrsc.org

Prospects for BTPE in Sustainable Chemistry and Emerging Technologies

As the demand for environmentally friendly technologies grows, the principles of green chemistry are increasingly being applied to the synthesis and application of advanced materials. unibo.itfq-unam.orgmdpi.comnih.gov The future of BTPE research will be closely tied to its alignment with these principles.

Sustainable Chemistry:

This includes the development of synthetic routes that utilize renewable starting materials, employ non-toxic solvents and reagents, and minimize waste generation. ejcmpr.com For instance, exploring biocatalytic methods or solvent-free reaction conditions for the synthesis of BTPE and its derivatives would be a significant step towards sustainability. Furthermore, designing BTPE-based materials that are biodegradable or can be easily recycled at the end of their lifecycle is a crucial long-term goal.

Emerging Technologies:

BTPE and other AIEgens are poised to play a significant role in a variety of emerging technologies:

Flexible and Wearable Electronics: The high solid-state emission efficiency of BTPE makes it ideal for use in flexible displays and wearable sensors. nih.govmdpi.comnih.govresearchgate.net BTPE-based materials could be integrated into textiles to create smart fabrics that can display information or monitor physiological signals.

Internet of Things (IoT) and Smart Sensors: The sensitivity of BTPE's fluorescence to various external stimuli (e.g., temperature, pressure, chemical vapors) makes it a promising material for the development of highly sensitive and selective sensors for IoT applications.

Artificial Intelligence (AI) in Materials Science: As discussed in section 7.2, the synergy between AI and materials science will be a key driver of innovation. AI will not only accelerate the discovery of new BTPE derivatives but also enable the design of complex material systems with precisely controlled properties for specific applications.

Q & A

Q. What are the key synthetic pathways for preparing 4,4'-Bis(1,2,2-triphenylvinyl)-1,1'-biphenyl, and how do reaction conditions influence yield?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or Friedel-Crafts alkylation. For Suzuki-Miyaura reactions, optimize palladium catalysts (e.g., Pd(PPh₃)₄) and base selection (e.g., K₂CO₃) to minimize side reactions. Solvent polarity (e.g., THF vs. DMF) affects reaction kinetics—higher polarity may accelerate coupling but risk byproduct formation. For Friedel-Crafts approaches, AlCl₃ or FeCl₃ catalysts require strict anhydrous conditions to prevent hydrolysis. Purification via column chromatography with hexane/ethyl acetate gradients is critical to isolate the product from oligomeric byproducts .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing purity and structural confirmation?

- NMR : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) identify vinyl proton environments and confirm biphenyl symmetry.

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., m/z 714.3 for [M+H]⁺).

- HPLC : Use C18 reverse-phase columns with acetonitrile/water gradients (70:30 to 95:5) to assess purity (>98% required for photophysical studies). Cross-reference with NIST spectral databases for validation .

Q. How do steric and electronic effects of the triphenylvinyl groups influence the compound’s solubility and crystallinity?

The bulky triphenylvinyl substituents reduce solubility in polar solvents (e.g., water, ethanol) but enhance solubility in toluene or chloroform. Crystallinity is improved via slow evaporation in dichloromethane/hexane mixtures, forming π-stacked monoclinic crystals. X-ray diffraction studies reveal intermolecular CH-π interactions between phenyl rings, critical for solid-state photoluminescence .

Advanced Research Questions

Q. What computational methods are recommended to predict and rationalize aggregation-induced emission (AIE) behavior in this compound?

Use density functional theory (DFT) with B3LYP/6-31G(d) to model excited-state intramolecular motion (ESIM). Compare HOMO-LUMO gaps in isolated vs. aggregated states. Molecular dynamics (MD) simulations (e.g., GROMACS) can simulate solvent effects on rotational freedom of triphenylvinyl groups. Pair these with experimental data (PL spectra, lifetime decay) to validate AIE mechanisms. Discrepancies between theoretical and experimental Stokes shifts may indicate unaccounted solvatochromic effects .

Q. How can researchers resolve contradictions in reported fluorescence quantum yields (FQY) across studies?

Contradictions often arise from solvent polarity, concentration-dependent aggregation, or instrumental calibration. Standardize measurements using integrating spheres with Rhodamine 6G as a reference (FQY = 95% in ethanol). For solid-state FQY, use a calibrated spectrometer with a 365 nm excitation source. Document solvent purity (e.g., residual water in DMSO quenches fluorescence) and sample degassing protocols to minimize oxygen interference .

Q. What experimental design strategies optimize this compound’s performance in organic light-emitting diodes (OLEDs)?

- Device Fabrication : Use factorial design to test variables: doping concentration (1–10 wt%), host materials (e.g., CBP vs. TCTA), and annealing temperature (80–150°C).

- Electroluminescence (EL) Testing : Employ a Keithley source meter and spectroradiometer to measure current density-voltage-luminance (J-V-L) curves.

- Lifetime Analysis : Accelerated aging tests (85°C/85% RH) identify degradation pathways (e.g., interfacial delamination vs. emitter oxidation). Cross-section SEM/EDS maps elemental diffusion in multilayer devices .

Q. How do environmental factors (e.g., pH, UV exposure) impact the compound’s stability in optoelectronic applications?

Conduct accelerated stability studies:

- Photodegradation : Expose thin films to 254 nm UV light (8 h) and monitor PL intensity decay. Use FTIR to detect photooxidation products (e.g., carbonyl groups).

- Hydrolytic Stability : Immerse samples in buffered solutions (pH 3–10) for 72 h. LC-MS identifies hydrolyzed fragments (e.g., biphenyl diols). Mitigate degradation via encapsulation with PMMA or atomic layer deposition (ALD) coatings .

Methodological Considerations

Q. What statistical approaches are suitable for analyzing structure-property relationships in derivatives of this compound?

- Multivariate Regression : Correlate substituent electronic parameters (Hammett σ) with emission maxima or charge mobility.

- Principal Component Analysis (PCA) : Reduce dimensionality in datasets combining solubility, FQY, and thermal stability.

- Machine Learning : Train models (e.g., random forests) on existing data to predict untested derivatives’ properties. Validate with leave-one-out cross-validation .

Q. How can researchers address challenges in scaling up synthesis while maintaining reproducibility?

- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progress in flow reactors.

- Design of Experiments (DoE) : Optimize catalyst loading and temperature gradients using response surface methodology (RSM).

- Quality Control : Establish acceptance criteria for intermediates (e.g., ≥95% purity via HPLC) and validate batch-to-batch consistency with ANOVA .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.